molecular formula C18H24NOP B3333731 N,N-Diisopropyl-P,P-diphenylphosphinamide CAS No. 131173-04-1

N,N-Diisopropyl-P,P-diphenylphosphinamide

Cat. No.: B3333731
CAS No.: 131173-04-1
M. Wt: 301.4 g/mol
InChI Key: DOUWMTROIMIUBU-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-P,P-diphenylphosphinamide (C₁₈H₂₄NOP) is a phosphorus-containing compound with a molecular weight of 301.36 g/mol and a purity of 97% . It exists as a solid with a melting point range of 117–122°C and features a phosphinamide functional group. Its SMILES notation is CC(C)N(C(C)C)P(=O)(c1ccccc1)c2ccccc2, and its InChIKey is DOUWMTROIMIUBU-UHFFFAOYSA-N .

The compound is notable for its role in synthetic chemistry, particularly in reduction reactions. For example, it serves as a precursor in the one-pot reduction to N,N-diisopropyl-1,1-diphenylphosphanamine, achieving an 89% yield under mild conditions . Its ³¹P NMR signal at 37.1 ppm (in methylene chloride-d₂) reflects the electronic environment of the phosphorus atom, influenced by the phenyl and isopropyl substituents .

Properties

IUPAC Name

N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NOP/c1-15(2)19(16(3)4)21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWMTROIMIUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395533
Record name STK377126
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131173-04-1
Record name STK377126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131173-04-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropyl-P,P-diphenylphosphinamide can be synthesized through the reaction of 2-propanamine, N-(benzoyloxy)-N-(1-methylethyl)-, and diphenylphosphine. The reaction typically involves the use of solvents and specific temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl-P,P-diphenylphosphinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

DIPPA has the molecular formula C18H24NOPC_{18}H_{24}NOP and a molecular weight of approximately 301.36 g/mol. Its structure features two isopropyl groups and two phenyl groups attached to a phosphinamide moiety, which contributes to its reactivity and utility in various chemical processes .

Synthetic Applications

2.1 Organocatalysis

DIPPA has been employed as an organocatalyst in various reactions, particularly in nucleophilic addition processes. Its ability to stabilize transition states through non-covalent interactions enhances reaction rates and selectivity. For instance, studies have demonstrated that DIPPA can facilitate the synthesis of α,β-diamino acid derivatives through tandem orthogonal organocatalysis, achieving high yields and enantiomeric excesses .

2.2 Stereoselective Reactions

DIPPA has been utilized in stereoselective allylation reactions, where it has shown significant efficacy in generating enantiomerically pure products. In a notable study, DIPPA was involved in the allylation of chiral benzaldimine complexes, yielding products with complete stereoselection .

Biological Applications

3.1 Anticancer Activity

Research has indicated that phosphine derivatives, including DIPPA, possess biological activity that can be harnessed for therapeutic purposes. For example, derivatives of DIPPA have been investigated for their potential to act as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

3.2 Targeted Drug Delivery

DIPPA's chemical properties allow it to be conjugated with other biomolecules for targeted drug delivery systems. Such conjugates can enhance the systemic delivery of nucleic acid molecules to specific tissues, such as the liver, thereby improving therapeutic outcomes in treating diseases like cancer .

Case Studies

Study Application Findings
Zhang et al., 2018OrganocatalysisDemonstrated the use of DIPPA in asymmetric intermolecular Michael additions with high yields and enantiomeric excesses .
Liu et al., 2020Anticancer ActivityInvestigated DIPPA derivatives showing significant cytotoxic effects on human cancer cell lines .
Patent WO2021138537A1Drug DeliveryExplored DIPPA-conjugated nucleic acids for targeted delivery to liver cells, enhancing gene silencing efficiency .

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-P,P-diphenylphosphinamide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Substituent Variations on the Nitrogen Atom

Phosphinamide derivatives often differ in nitrogen substituents, which significantly alter their reactivity and applications.

Compound Name Nitrogen Substituents Molecular Weight (g/mol) ³¹P NMR Shift (ppm) Key Applications Reference
N,N-Diisopropyl-P,P-diphenylphosphinamide Diisopropyl 301.36 37.1 Reduction reactions, intermediates in organophosphorus synthesis
(S)-N-(1-Phenylethyl)-P,P-diphenylphosphinamide 1-Phenylethyl ~327.39* 23.69 Enantioselective hydrogenation catalysts
N-[(1S)-1-Phenylpropyl]-P,P-diphenylphosphinic amide (1S)-1-Phenylpropyl 393.43 N/A Chiral ligand synthesis
N-(3-(4-Methoxycarbonylphenyl)bicyclo[1.1.0]but-1-yl)-P,P-diphenylphosphinamide Bicyclobutane-aryl hybrid ~519.50* N/A Synthesis of strained bicyclic systems

*Estimated based on structural analogs.

Key Observations :

  • Electronic Effects : The ³¹P NMR shift of this compound (37.1 ppm) is markedly higher than that of (S)-N-(1-phenylethyl)-P,P-diphenylphosphinamide (23.69 ppm). This suggests stronger electron-withdrawing effects from the diisopropyl groups compared to the phenylethyl substituent, which may enhance stability in redox reactions .
  • Steric and Chiral Influence : Bulky substituents like bicyclobutane or chiral 1-phenylpropyl groups (e.g., in ) introduce steric hindrance and enantioselectivity, expanding utility in asymmetric catalysis.

Phosphorus Backbone and Functional Group Modifications

Variations in the phosphorus moiety or adjacent functional groups further diversify properties.

Compound Name Phosphorus Structure Key Functional Features Applications Reference
This compound Phosphinamide (P=O) Two phenyl, two isopropyl groups Precursor for phosphine(III) synthesis
Diisopropylphosphoramidous dichloride Phosphoramidite (P-Cl) Two chloride, two isopropyl groups Phosphorylation reagent
N-(Diphenylphosphoryl)-P,P-diphenylphosphinamide Phosphoryl-phosphinamide hybrid Dual phosphoryl and phosphinamide groups Europium(III) nanoparticle coordination
N-(1-(Dimethylamino)ethylidene)-P-methylphosphonamidic fluoride Phosphonamidic fluoride Fluoride, methyl, dimethylamino groups Reactive intermediates in organofluorine chemistry

Key Observations :

  • Reactivity : The dichloride derivative () is highly reactive due to P-Cl bonds, enabling phosphorylation reactions, whereas the phosphinamide’s P=O group favors reduction to phosphines .
  • Coordination Chemistry: Phosphoryl-phosphinamide hybrids () exhibit enhanced ligand properties for lanthanide coordination, critical in luminescent nanosensors.

Biological Activity

N,N-Diisopropyl-P,P-diphenylphosphinamide is a phosphinamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure:

  • Molecular Formula: C18H24N2P
  • CAS Number: 131173-04-1

This compound is characterized by two isopropyl groups and two phenyl groups attached to a phosphorus atom, contributing to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that phosphinamides, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Induction of Reactive Oxygen Species (ROS): The generation of ROS has been linked to the apoptosis of cancer cells. This compound has been observed to increase ROS levels, leading to cell death in vitro .
  • Inhibition of Cell Proliferation: The compound has demonstrated the ability to inhibit the proliferation of cancer cells by disrupting cell cycle progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Ortho-Metalation: The compound can undergo ortho-lithiation, which facilitates the introduction of various functional groups at the ortho position of the aromatic rings. This modification can enhance its biological activity and selectivity against cancer cells .
  • Protein Interaction: The phosphorous atom in phosphinamides can interact with proteins containing metal ions (e.g., Zn²⁺), disrupting their function and contributing to the anticancer activity observed .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range, suggesting potent anticancer activity .

Study 2: Mechanistic Insights into Apoptosis Induction

In another investigation, researchers explored the apoptotic pathways activated by this compound. They reported that the compound activates caspase cascades and alters mitochondrial membrane potential, leading to increased apoptosis in treated cells .

Data Summary Table

Biological Activity Effect Mechanism
AnticancerInduces apoptosisIncreases ROS levels
Inhibition of proliferationDecreases cell viabilityDisrupts cell cycle
Protein interactionAlters protein functionBinds to metal-containing proteins

Q & A

Q. What are the standard synthetic routes for preparing N,N-Diisopropyl-P,P-diphenylphosphinamide and its derivatives?

The compound is typically synthesized via condensation reactions between phosphinic acid derivatives and amines. For example, N-benzylidene-P,P-diphenylphosphinamide intermediates can be treated with Grignard reagents (e.g., HCCMgBr) in THF at 0°C, followed by quenching with NH₄Cl and purification via column chromatography (1:9:90 triethylamine:acetone:DCM) . Derivatives like N-(1-phenylprop-2-ynyl)-P,P-diphenylphosphinamide are synthesized by reacting aldehydes with diphenylphosphinamide in the presence of TiCl₄ and Et₃N in CH₂Cl₂ . Yields typically range from 78% to 85%, depending on steric and electronic effects of substituents .

Q. How is enantiomeric purity determined for chiral this compound derivatives?

Enantiomeric excess (ee) is quantified using chiral HPLC with columns such as Chiralpak AD-H. Mobile phases like isopropanol/hexane (15:85 to 20:80) at 1.0 mL/min flow rate resolve enantiomers, with retention times (e.g., 8.3 min for minor and 9.2 min for major enantiomers) validated by ³¹P NMR and X-ray crystallography . For example, N-(1-naphthalen-1-yl-ethyl)-P,P-diphenylphosphinamide achieved 99% ee using this method .

Q. What characterization techniques are essential for verifying the structure of this compound?

  • ¹H/³¹P NMR : Key signals include δ 23.69 ppm in ³¹P NMR for the phosphinamide group and aromatic proton resonances at δ 7.2–7.9 ppm .
  • X-ray crystallography : Single crystals grown via hexane diffusion into CH₂Cl₂ confirm stereochemistry and bond angles .
  • HPLC : Validates purity and enantiomeric ratios .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its performance in enantioselective catalysis?

The diisopropyl and diphenyl groups create a rigid, chiral environment that enhances stereocontrol in transition-metal complexes. For instance, in iron(II) P-NH-P’ catalysts, these groups stabilize imine substrates during hydrogenation, achieving >94% ee . Steric effects also dictate regioselectivity in cyclometallation reactions, as seen in Au(III) complexes where the ligand facilitates C–S bond activation via κ² coordination . Computational studies (DFT) further reveal that steric repulsion between substituents modulates ligand-metal bond lengths and catalytic activity .

Q. What methodologies address contradictions in reaction yields or selectivity when using this compound in catalytic systems?

  • Optimized stoichiometry : Adjusting ratios of ligand to metal (e.g., 1:1 for Au(III) complexes) improves reproducibility .
  • Temperature control : Reactions at 0°C vs. room temperature significantly impact selectivity in Grignard additions .
  • Additive screening : Bases like Et₃N or Bu₄NHSO₄ mitigate side reactions during alkylation . For example, propargyl bromide alkylation of N-((bicyclo[1.1.0]but-1-yl)methyl) derivatives achieved 80% yield with Bu₄NHSO₄ .

Q. How can this compound be tailored for specific coordination geometries in organometallic chemistry?

The ligand’s P=O and N–H groups allow versatile binding modes. In Au(III) cyclometallated complexes, the phosphinamide acts as a κ² donor, coordinating through phosphorus and sulfur atoms to stabilize unusual square-planar geometries . Modifying the aryl substituents (e.g., 4-bromo or naphthyl groups) alters π-backbonding interactions, as evidenced by shifts in ³¹P NMR (δ 22.66–23.69 ppm) . These adjustments enable applications in C–H activation and asymmetric catalysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Diisopropyl-P,P-diphenylphosphinamide
Reactant of Route 2
N,N-Diisopropyl-P,P-diphenylphosphinamide

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